molecular formula C3H9N3OS B1669681 Cysteine hydrazide CAS No. 58100-26-8

Cysteine hydrazide

Cat. No.: B1669681
CAS No.: 58100-26-8
M. Wt: 135.19 g/mol
InChI Key: IQIYDJRAZKPGKO-REOHCLBHSA-N
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Description

Cysteine hydrazide is a derivative of the amino acid cysteine, characterized by the presence of a hydrazide functional group

Biochemical Analysis

Biochemical Properties

Cysteine hydrazide plays a significant role in biochemical reactions. It has been found to be involved in the protection and deprotection of cysteine, a process that is crucial for the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound’s ability to undergo hydrazinolysis of a transient thioester to form C-terminal hydrazides has been identified as a key mechanism in these processes .

Cellular Effects

The effects of this compound on cells and cellular processes are largely tied to its role in protein synthesis. By facilitating the synthesis of complex peptides and proteins, it indirectly influences various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the formation of C-terminal hydrazides. This process involves the hydrazinolysis of a transient thioester, which provides a more robust route to protein thioesters . This mechanism allows for the conversion of peptide and protein hydrazides into thioesters for use in native chemical ligation (NCL), a process that is crucial for protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the hydrazinolysis of a His–Cys motif using hydrazinium acetate was found to proceed efficiently within a span of 24 to 48 hours .

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently limited. Hydrazide derivatives have been studied for their anticonvulsant effects in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of cysteine. In bacteria, cysteine is converted from serine via acetylserine by the transfer of hydrogen sulfide . This compound, through its role in the formation of C-terminal hydrazides, contributes to these metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its role in protein synthesis. Peptides attached to a this compound ‘transporter module’ have been found to be transported selectively between two chemically similar sites on a molecular platform .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in protein synthesis. As it facilitates the formation of C-terminal hydrazides, it may be localized in areas where protein synthesis is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cysteine hydrazide can be synthesized through the reaction of cysteine with hydrazine. The process typically involves the protection of the thiol group of cysteine, followed by the reaction with hydrazine to form the hydrazide derivative. The reaction conditions often include a controlled pH environment and the use of organic solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the purification of the product through techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cysteine hydrazide undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted hydrazides and amides.

Scientific Research Applications

Cysteine hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of peptides and proteins, particularly in the formation of peptide hydrazides for native chemical ligation.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of cysteine hydrazide involves its reactivity with various functional groups. The hydrazide group can form stable bonds with carbonyl compounds, making it useful in the formation of hydrazones and oximes. The thiol group can participate in redox reactions, contributing to its antioxidant properties. These interactions are crucial in its applications in peptide synthesis and protein modification.

Comparison with Similar Compounds

    Cysteine: An amino acid with a thiol group, used in protein synthesis and as an antioxidant.

    Hydrazine: A simple hydrazide compound, used as a reducing agent and in the synthesis of pharmaceuticals.

    Cysteine Methyl Ester: A derivative of cysteine with a methyl ester group, used in peptide synthesis.

Uniqueness of Cysteine Hydrazide: this compound is unique due to the presence of both a thiol and a hydrazide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemistry, particularly in the modification of peptides and proteins.

Properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3OS/c4-2(1-8)3(7)6-5/h2,8H,1,4-5H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIYDJRAZKPGKO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NN)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NN)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206830
Record name Cysteine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58100-26-8
Record name Cysteine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058100268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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